1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-19-5-3-4-18(14-19)28-22(17-10-12-24-13-11-17)21(26-27-28)23(29)25-15-16-6-8-20(31-2)9-7-16/h3-14H,15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKPRNPADYWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
Triazole derivatives are recognized for their ability to interact with various biological targets. The specific compound under review has shown potential in several areas:
1. Anticancer Activity
Recent studies have demonstrated that triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have been evaluated for their anti-proliferative activity against human breast cancer cell lines (MCF-7) with IC50 values indicating promising efficacy compared to standard chemotherapeutics like Doxorubicin and Cisplatin .
2. Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. Preliminary findings suggest that it demonstrates moderate inhibition of CA-II, which could be beneficial in treating conditions where this enzyme plays a critical role .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. Key findings regarding SAR include:
- Substituents on the Phenyl Ring : The presence of electron-donating groups, such as methoxy groups, enhances the compound's reactivity and binding affinity to target proteins.
- Triazole Core : The triazole moiety itself is crucial for biological activity; modifications at this site can lead to variations in potency and selectivity against different targets .
Case Study 1: Anticancer Efficacy
A study involving a series of triazole derivatives similar to the compound revealed that specific modifications led to enhanced cytotoxicity against MCF-7 cells. For example, derivatives with additional aromatic rings demonstrated increased binding affinity to estrogen receptors, promoting apoptosis in cancer cells.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Doxorubicin | 0.64 | Topoisomerase II inhibitor |
| Cisplatin | 14 | DNA crosslinking agent |
| Triazole Derivative | 2 | Estrogen receptor modulation |
Case Study 2: Carbonic Anhydrase Inhibition
In another investigation, various triazole analogs were synthesized and tested for CA-II inhibition. The results indicated that the presence of polar functional groups significantly contributed to the binding interaction with the enzyme.
| Compound | IC50 (μM) | Binding Mode |
|---|---|---|
| Triazole A | 12.9 | Competitive inhibitor |
| Triazole B | 40 | Non-competitive inhibitor |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. In studies involving cell lines such as HeLa and Jurkat, triazole derivatives demonstrated potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) . The mechanism of action typically involves disruption of the microtubule dynamics essential for cell division.
Antimicrobial Properties
The 1H-1,2,3-triazole derivatives have also been investigated for their antimicrobial activities. A series of studies have reported that these compounds can exhibit broad-spectrum antibacterial effects against various pathogens. For example, modifications in the substituents on the triazole ring have led to enhanced activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. Such activities are crucial in developing treatments for neurodegenerative diseases .
Antifungal Activity
The antifungal potential of 1H-1,2,3-triazoles has been well-documented. Studies indicate that these compounds can inhibit the growth of fungi by disrupting cell wall synthesis and interfering with essential metabolic pathways . This application is particularly relevant in treating resistant fungal infections.
Inhibition of Kinases
Triazoles have been identified as inhibitors of various kinases involved in cancer progression. For instance, some studies highlight their role in inhibiting c-Met kinases, which are crucial for tumor growth and metastasis . The modulation of these pathways can lead to reduced tumor viability and increased sensitivity to other therapeutic agents.
Induction of Apoptosis
The ability of triazoles to induce apoptosis in cancer cells is a significant aspect of their anticancer activity. This process is often mediated through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .
Antibacterial Mechanisms
The antibacterial action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with DNA replication processes. Triazoles can also act synergistically with existing antibiotics to enhance their efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated their effectiveness against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating a promising avenue for future drug development .
Case Study 2: Antimicrobial Resistance
In a comparative study on antimicrobial efficacy, certain triazole derivatives showed superior activity against multidrug-resistant strains compared to standard treatments. This highlights their potential role in addressing the growing issue of antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related derivatives, highlighting substituent variations and reported activities:
Key Observations
Substituent Effects on Bioactivity :
- Sulfonamido groups (e.g., 3b , 4d ) enhance hydrogen-bonding interactions with target proteins, correlating with potent Hsp90 and kinase inhibition .
- Methylsulfanyl (target compound) vs. trifluoromethyl (): Methylsulfanyl increases lipophilicity, while trifluoromethyl improves metabolic stability and electronegativity .
- Pyridin-4-yl vs. pyridin-2-yl (): Pyridin-4-yl enables axial coordination in binding pockets, critical for multi-target activity .
Synthetic Accessibility :
- Common synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by deprotection (e.g., BBr₃-mediated benzyloxy removal in 3b–3f ) .
Structural Flexibility :
- The carboxamide linker (e.g., benzyl vs. morpholinylethyl in L741-3437 ) modulates solubility and target engagement. Morpholine derivatives may improve blood-brain barrier penetration .
Hypothesized Pharmacological Implications
The methylsulfanyl group may confer unique pharmacokinetic advantages over sulfonamido analogs, such as reduced renal clearance. Further in vitro assays (e.g., fluorescence polarization for Hsp90 binding) are recommended to validate these hypotheses .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Precursor Synthesis :
- Azide Component : 3-Methoxyphenyl azide synthesized via diazotization of 3-methoxyaniline with sodium nitrite/HCl, followed by azide substitution.
- Alkyne Component : Ethyl propiolate derivative functionalized with pyridin-4-yl via Sonogashira coupling.
Cycloaddition :
- React azide and alkyne in THF/H2O (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h.
- Yield : 78–85% (triazole intermediate).
Carboxamide Formation :
- Hydrolysis of ethyl ester to carboxylic acid using NaOH (2M), followed by activation with HATU and coupling with 4-(methylsulfanyl)benzylamine.
- Yield : 65–72% (final product).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide Synthesis | NaNO2, HCl, NaN3 | 92 | |
| CuAAC Reaction | CuSO4, Na ascorbate | 85 | |
| Amide Coupling | HATU, DIPEA, DMF | 72 |
Sequential Alkylation and Suzuki-Miyaura Coupling
- Triazole Core Assembly :
- Condense 3-methoxybenzoyl chloride with thiosemicarbazide to form 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Pyridinyl Introduction :
- Suzuki-Miyaura coupling of brominated triazole with pyridin-4-ylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 80°C).
- Yield : 68% for C–C bond formation.
Side-Chain Functionalization :
- Carbodiimide-mediated coupling with 4-(methylsulfanyl)benzylamine (EDC, HOBt, CH2Cl2).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 68 | |
| Amidation | EDC, HOBt | 70 |
One-Pot Multicomponent Approach
- Simultaneous Cycloaddition and Amidation :
- Combine 3-methoxyphenyl azide, pyridin-4-ylacetylene, and 4-(methylsulfanyl)benzyl isocyanate in DMF with CuI (5 mol%).
- Yield : 62% (direct formation of carboxamide).
Advantages : Reduced purification steps; Disadvantages : Moderate regioselectivity.
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Steric Hindrance in Amide Coupling
- Issue : Low reactivity of 4-(methylsulfanyl)benzylamine.
- Solution : Activate carboxylic acid as pentafluorophenyl ester ().
Analytical Characterization
- 1H NMR (DMSO-d6): δ 8.72 (d, pyridinyl-H), 7.89 (s, triazole-H), 4.52 (s, benzyl-CH2), 2.49 (s, SCH3).
- HPLC-MS : [M+H]+ 462.2 (calculated 462.18).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CuAAC + Amidation | 72 | ≥98 | High |
| Suzuki + Amidation | 70 | ≥95 | Moderate |
| One-Pot Multicomponent | 62 | ≥90 | Low |
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are commonly employed to construct the triazole core in this compound?
The 1,2,3-triazole ring is typically synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Key steps include:
- Azide precursor preparation : Reacting a halide-substituted intermediate with sodium azide.
- Alkyne activation : Using copper(I) iodide (CuI) as a catalyst to facilitate the cycloaddition .
- Optimized conditions : Solvents like DMSO or dichloromethane (DCM) at 60–80°C for 12–24 hours improve yield and regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent environments (e.g., methoxyphenyl vs. pyridyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : SHELXL refines crystal structures to validate stereochemistry and intermolecular interactions .
Q. What biological targets are associated with triazole derivatives like this compound?
Triazole derivatives are pharmacologically active against:
- Kinases and HSP90 : Linked to anticancer activity via protein folding inhibition .
- Fungal enzymes : Target lanosterol 14α-demethylase (CYP51) in antifungal therapies .
Advanced Research Questions
Q. How can researchers optimize the CuAAC reaction for higher yields and selectivity?
- Catalyst screening : Test Cu(I) sources (e.g., CuI, CuBr) with ligands like TBTA to reduce side reactions.
- Solvent effects : Polar aprotic solvents (DMSO) enhance reaction rates, while DCM improves solubility of aromatic intermediates .
- Design of Experiments (DoE) : Apply statistical models to optimize temperature, catalyst loading, and stoichiometry .
Q. How can conflicting NMR data arising from overlapping substituent signals be resolved?
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Q. Table 1: Substituent Effects on Bioactivity
Q. How should contradictory bioactivity data across studies be analyzed?
Q. What experimental approaches assess multi-target activity (e.g., HSP90 and kinase inhibition)?
- Parallel in vitro screens : Use kinase profiling panels (e.g., Eurofins) alongside HSP90 ATPase assays .
- Molecular docking : Simulate binding modes with AutoDock Vina to identify shared interaction motifs (e.g., pyridyl coordination) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
